molecular formula C8H16ClNO B13487464 rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride

Cat. No.: B13487464
M. Wt: 177.67 g/mol
InChI Key: XDXGIWFYCWNKNH-KZYPOYLOSA-N
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Description

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclobutylamine with a suitable aldehyde or ketone, followed by reduction and cyclization to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimizations for yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutylamines.

Scientific Research Applications

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride

Uniqueness

rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3S,4R)-4-cyclobutylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8-5-9-4-7(8)6-2-1-3-6;/h6-10H,1-5H2;1H/t7-,8+;/m0./s1

InChI Key

XDXGIWFYCWNKNH-KZYPOYLOSA-N

Isomeric SMILES

C1CC(C1)[C@@H]2CNC[C@H]2O.Cl

Canonical SMILES

C1CC(C1)C2CNCC2O.Cl

Origin of Product

United States

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